molecular formula C8H10ClN3S B1608535 N-(4-chlorobenzyl)hydrazinecarbothioamide CAS No. 6610-36-2

N-(4-chlorobenzyl)hydrazinecarbothioamide

Cat. No. B1608535
CAS RN: 6610-36-2
M. Wt: 215.7 g/mol
InChI Key: HFFCGNJADIUIJY-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)hydrazinecarbothioamide” is a chemical compound with the formula C8H10ClN3S . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves mixing appropriate thiosemicarbazide with 3-ethoxy salicylaldehyde in methanol containing a catalytic amount of glacial acetic acid . The reaction mixture is refluxed at 80 °C for 3-6 hours, and the completion of the reaction is monitored by TLC analysis . The solid formed is filtered, washed with hot methanol, and dried at room temperature .


Molecular Structure Analysis

The molecular weight of “this compound” is 215.70 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “this compound” are not provided in the search results .

Scientific Research Applications

Antioxidant Activity

One research avenue explores the synthesis of new compounds from hydrazinecarbothioamide and 1,2,4-triazole class, incorporating diarylsulfone and 2,4-difluorophenyl moieties. These compounds, including hydrazinecarbothioamides, have shown significant antioxidant activity, indicating their potential for therapeutic and protective applications against oxidative stress. The study utilized the DPPH method to screen for antioxidant properties, where specific hydrazinecarbothioamides demonstrated excellent activity (Ștefania-Felicia Bărbuceanu et al., 2014).

Corrosion Inhibition

Another research focus is on the corrosion inhibition properties of aromatic hydrazide derivatives, particularly in protecting mild steel in acidic environments. The study highlighted an aromatic hydrazide derivative's effectiveness as a corrosion inhibitor, showing increased inhibition efficiency with rising concentrations and temperatures. This compound acts as a mixed type of inhibitor, with its adsorption on the mild steel surface following Langmuir's adsorption isotherm. The protective film formation was confirmed via scanning electron microscopy (P. Kumari, P. Shetty, & Suma A. Rao, 2017).

Antimalarial Activity

Research has also delved into the antimalarial properties of novel thiosemicarbazone derivatives containing the benzimidazole moiety. A series of compounds were synthesized and evaluated for their antimalarial properties in vitro, with several compounds showing promising activity. This discovery offers a potential pathway for developing new antimalarial therapies, addressing the global challenge of malaria resistance (Saavani Malove Divatia et al., 2014).

Fluorescent Probes for Metal Ion Detection

Moreover, the use of hydrazine-carbothioamide-based fluorescent probes for metal ion detection, particularly Zn2+, highlights its application in environmental and biological systems. A specific fluorescent chemosensor was developed for selective and sensitive detection of Zn2+, showcasing its utility in real water samples, biological specimens, and even paper strip tests. This research underscores the compound's role in environmental monitoring and health safety applications (Boeon Suh et al., 2022).

Safety and Hazards

“N-(4-chlorobenzyl)hydrazinecarbothioamide” may cause long-lasting harmful effects to aquatic life . It also harms public health and the environment by destroying ozone in the upper atmosphere .

properties

IUPAC Name

1-amino-3-[(4-chlorophenyl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFCGNJADIUIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392144
Record name N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6610-36-2
Record name N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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